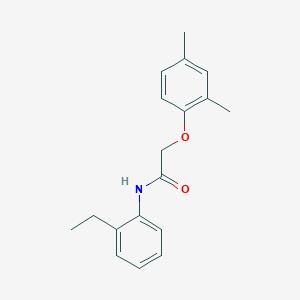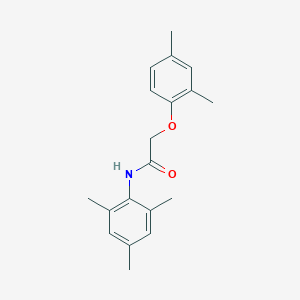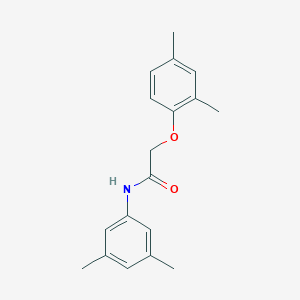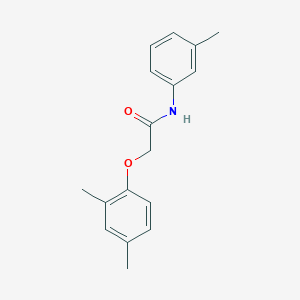![molecular formula C13H17NO3 B311973 methyl 4-[(3-methylbutanoyl)amino]benzoate](/img/structure/B311973.png)
methyl 4-[(3-methylbutanoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 4-[(3-methylbutanoyl)amino]benzoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzoate group attached to a methyl 4-(3-methylbutanamido) group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: methyl 4-[(3-methylbutanoyl)amino]benzoate can be synthesized through the esterification of 4-(3-methylbutanamido)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of methyl 4-(3-methylbutanamido)benzoate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as dihalohydantoin can enhance the reaction rate and yield. The process is designed to minimize waste and optimize the recovery of reactants and products.
Chemical Reactions Analysis
Types of Reactions: methyl 4-[(3-methylbutanoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of nitro, halogen, or alkyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and alkyl halides for alkylation are employed.
Major Products Formed:
Oxidation: 4-(3-methylbutanamido)benzoic acid.
Reduction: 4-(3-methylbutanamido)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
methyl 4-[(3-methylbutanoyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of methyl 4-(3-methylbutanamido)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Methyl benzoate: An ester with a simpler structure, used in perfumery and as a solvent.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, used in flavorings and fragrances.
Propyl benzoate: Another ester with a propyl group, used in cosmetics and personal care products.
Uniqueness: methyl 4-[(3-methylbutanoyl)amino]benzoate is unique due to the presence of the 3-methylbutanamido group, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler esters like methyl benzoate and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 4-(3-methylbutanoylamino)benzoate |
InChI |
InChI=1S/C13H17NO3/c1-9(2)8-12(15)14-11-6-4-10(5-7-11)13(16)17-3/h4-7,9H,8H2,1-3H3,(H,14,15) |
InChI Key |
GKJNKMFKODDPST-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)OC |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


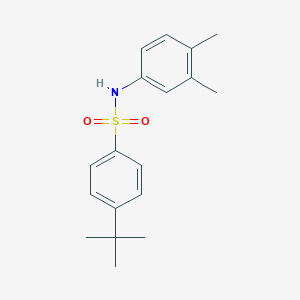
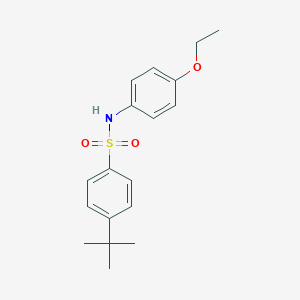

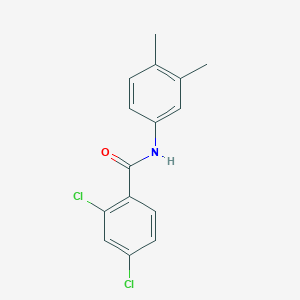
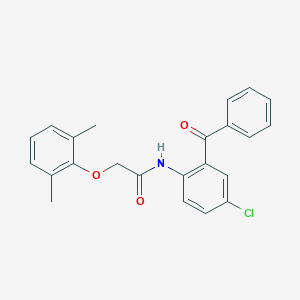
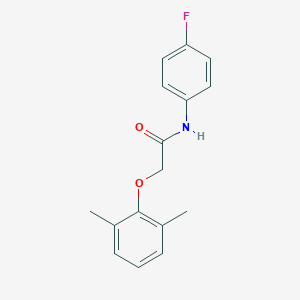
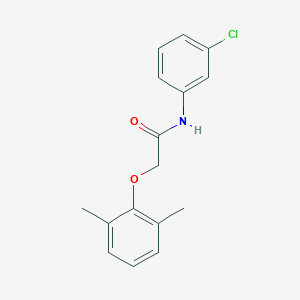
![Ethyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B311901.png)
![N-[4-(acetylamino)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B311908.png)

